H-Gly-Asp-Gly-OH

Integrin Binding Cell Adhesion RGD Peptide

H-Gly-Asp-Gly-OH (GDG) is a linear tripeptide (CAS 10517-27-8) with purity ≥98%, ideal for research requiring a non-integrin-binding negative control for RGD-based adhesion assays. Its hydrophilic nature (LogP -5.2) supports stealth coatings and anti-fouling applications in protease-rich environments. Procure in bulk (mg to g) for pharmaceutical development and biomaterials R&D.

Molecular Formula C8H13N3O6
Molecular Weight 247.21 g/mol
CAS No. 10517-27-8
Cat. No. B082321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-Asp-Gly-OH
CAS10517-27-8
SynonymsH-GLY-ASP-GLY-OH
Molecular FormulaC8H13N3O6
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESC(C(C(=O)NCC(=O)O)NC(=O)CN)C(=O)O
InChIInChI=1S/C8H13N3O6/c9-2-5(12)11-4(1-6(13)14)8(17)10-3-7(15)16/h4H,1-3,9H2,(H,10,17)(H,11,12)(H,13,14)(H,15,16)/t4-/m0/s1
InChIKeySUENNJKZJSVCKD-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Gly-Asp-Gly-OH (CAS 10517-27-8): A Foundational Tripeptide for Cell Adhesion and Biomaterial Research


H-Gly-Asp-Gly-OH (CAS 10517-27-8) is a linear tripeptide with the sequence glycine-aspartic acid-glycine (GDG) [1]. This molecule is a fundamental building block in peptide chemistry, known for containing the minimal 'Asp-Gly' motif, a core sequence within the broader RGD (Arg-Gly-Asp) integrin-binding family . Its structural simplicity, with a molecular weight of 247.21 g/mol and the formula C8H13N3O6, makes it a versatile and cost-effective scaffold for studying protein interactions and developing novel biomaterials [1]. Unlike its more complex RGD-containing counterparts, H-Gly-Asp-Gly-OH offers a unique entry point for investigating adhesion-independent signaling pathways, which is critical for applications where RGD-mediated strong attachment is undesirable .

Why RGD Peptides Cannot Be Simply Interchanged with H-Gly-Asp-Gly-OH


The biological activity of cell-adhesive peptides is exquisitely sensitive to the primary sequence, and the absence of the N-terminal Arginine (Arg) in H-Gly-Asp-Gly-OH fundamentally alters its receptor interaction profile compared to the classic RGD tripeptide [1]. RGD peptides, such as H-Gly-Arg-Gly-Asp-Ser-OH, exhibit high-affinity binding to a broad spectrum of integrins (e.g., αvβ3, α5β1, αIIbβ3), triggering robust cell adhesion and downstream signaling cascades [2]. In stark contrast, H-Gly-Asp-Gly-OH, lacking the critical Arg residue, demonstrates a marked reduction in or even absence of this strong, integrin-mediated adhesion [3]. This is not a simple loss of potency but a mechanistic divergence, making H-Gly-Asp-Gly-OH a distinct chemical tool for studying non-integrin mediated pathways or for applications requiring a 'non-fouling' or differentially adhesive surface, thereby preventing the confounding effects of widespread integrin activation [3].

Quantitative Differentiation of H-Gly-Asp-Gly-OH from RGD Peptides: A Comparative Evidence Guide


Integrin Binding Affinity: Abolished αvβ3 and α5β1 Interaction Compared to RGD

The most critical differentiation of H-Gly-Asp-Gly-OH (GDG) from RGD peptides is its inability to bind to the major integrin receptors αvβ3 and α5β1. While the tripeptide H-Gly-Arg-Gly-Asp-Ser-OH (GRGDS) exhibits a high binding affinity with a dissociation constant (Kd) in the low micromolar to nanomolar range, the GDG sequence shows no measurable binding in standard competitive ELISA or surface plasmon resonance (SPR) assays. This is because the positively charged arginine side chain in RGD is essential for forming a salt bridge with a conserved aspartate residue in the integrin β-subunit, a key interaction that is completely absent in the GDG peptide [1]. This lack of binding is not a matter of degree but a binary functional distinction, confirming that GDG cannot substitute for RGD in any application requiring integrin-mediated cell attachment [1].

Integrin Binding Cell Adhesion RGD Peptide

Enzymatic Stability: Enhanced Resistance to Trypsin Compared to RGD-Containing Peptides

H-Gly-Asp-Gly-OH demonstrates superior resistance to proteolytic degradation by trypsin compared to RGD-containing peptides. Trypsin cleaves peptide bonds on the C-terminal side of lysine and arginine residues. Therefore, the RGD sequence (containing Arginine) is a substrate for trypsin, leading to rapid degradation in biological fluids and limiting its in vivo half-life. In contrast, H-Gly-Asp-Gly-OH, lacking any lysine or arginine residues, is completely resistant to trypsin cleavage [1]. While specific quantitative half-life data for this exact tripeptide in complex media is scarce, this class-level inference is a fundamental principle of biochemistry. This resistance translates to a longer functional lifetime in applications where trypsin or trypsin-like proteases are present, such as in cell culture or certain in vivo environments [2].

Peptide Stability Proteolysis Trypsin

Physicochemical Profile: Lower Hydrophobicity (LogP -5.2) Compared to GRGDS for Differential Solubility

The computed partition coefficient (XLogP3-AA) of H-Gly-Asp-Gly-OH is -5.2, indicating it is highly hydrophilic [1]. This value is significantly lower than that of the classic pentapeptide H-Gly-Arg-Gly-Asp-Ser-OH (GRGDS), which has a calculated LogP of approximately -4.0 due to the more hydrophobic nature of the arginine side chain [2]. This difference in hydrophobicity translates to markedly different solubility profiles. While both are water-soluble, H-Gly-Asp-Gly-OH's extreme hydrophilicity makes it a superior choice for applications requiring minimal nonspecific hydrophobic interactions with surfaces or other biomolecules. This property is particularly relevant in microfluidic devices, biosensor coatings, and nanoparticle formulations where surface passivation and prevention of protein fouling are paramount [3].

Physicochemical Properties LogP Solubility

Procurement-Driven Application Scenarios for H-Gly-Asp-Gly-OH (CAS 10517-27-8)


Negative Control and 'Non-Fouling' Surface Coatings in Cell Adhesion Assays

Given its inability to bind integrins [1], H-Gly-Asp-Gly-OH is the definitive negative control for RGD-based cell adhesion experiments. A researcher can coat one set of culture plates with an RGD peptide (e.g., GRGDS) to promote cell attachment and another set with an equimolar concentration of H-Gly-Asp-Gly-OH. The stark contrast in cell adhesion—robust spreading on the RGD surface versus minimal or no attachment on the GDG surface—provides unequivocal evidence that the observed biological effect is specific to integrin engagement. This is a critical control that generic 'no peptide' or scrambled peptide controls cannot fully provide, as H-Gly-Asp-Gly-OH controls for any potential nonspecific effects of a surface-bound tripeptide.

Synthesis of Proteolytically Stable Peptide Scaffolds and Prodrugs

The trypsin resistance of H-Gly-Asp-Gly-OH [1] makes it a valuable building block for creating longer peptide sequences intended for use in protease-rich environments. For example, it can be incorporated as a stable linker between a targeting moiety and an effector domain in a therapeutic peptide conjugate. Unlike an RGD-based linker that would be rapidly cleaved, the GDG sequence will remain intact, ensuring the conjugate maintains its structural integrity for a longer duration. This is a key advantage for designing peptide-based therapeutics with improved pharmacokinetic profiles.

Design of Hydrophilic 'Stealth' Coatings for Nanoparticles and Biosensors

The highly hydrophilic nature of H-Gly-Asp-Gly-OH, quantified by its very low LogP of -5.2 [1], makes it an excellent candidate for creating 'stealth' coatings on nanoparticles and biosensor surfaces. When conjugated to the surface of a drug-delivery nanoparticle, a GDG-based coating will create a tightly bound water layer that repels plasma proteins, thereby reducing opsonization and clearance by the reticuloendothelial system (RES). Similarly, on a biosensor, a GDG coating can minimize nonspecific binding of proteins in the analyte sample, leading to a lower background signal and improved assay sensitivity compared to a more hydrophobic coating.

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